7-Methyl-3H-pyrano[3,2-f]quinolin-8(7H)-one
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Overview
Description
7-Methyl-3H-pyrano[3,2-f]quinolin-8(7H)-one is a heterocyclic compound that belongs to the pyranoquinoline family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinoline ring fused with a pyran ring, with a methyl group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3H-pyrano[3,2-f]quinolin-8(7H)-one typically involves the reaction of 8-hydroxyquinoline with various electrophilic reagents followed by nucleophilic reagents. One common method involves the use of α-cyano-p-chlorocinnamonitrile or α-cyano-p-bromocinnamonitrile as the electrophilic reagent . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3H-pyrano[3,2-f]quinolin-8(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated or alkylated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Methyl-3H-pyrano[3,2-f]quinolin-8(7H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase, which is involved in DNA replication and repair . Additionally, it can induce apoptosis in cancer cells by activating the caspase pathway .
Comparison with Similar Compounds
Similar Compounds
4H-pyrano[3,2-h]quinoline: Another member of the pyranoquinoline family with similar biological activities.
7H-pyrimido[4’,5’6,5]pyrano[3,2-h]quinoline: A structurally related compound with potential therapeutic applications.
Uniqueness
7-Methyl-3H-pyrano[3,2-f]quinolin-8(7H)-one is unique due to its specific substitution pattern and the presence of a methyl group at the 7th position. This structural feature contributes to its distinct biological activities and potential therapeutic applications .
Biological Activity
7-Methyl-3H-pyrano[3,2-f]quinolin-8(7H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and anti-allergic activities, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound belongs to the pyranoquinolone family, which is known for its complex structure that contributes to its biological activity. The synthetic pathways typically involve cyclization reactions of appropriate precursors, leading to a variety of derivatives with enhanced potency.
Anticancer Activity
Research has shown that derivatives of pyranoquinolones exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that this compound exhibits low nanomolar activity against HeLa and MCF-7 cancer cell lines. The mechanism involves:
- Induction of Apoptosis : Flow cytometric analysis revealed that this compound induces apoptosis in cancer cells at concentrations as low as 10 nM.
- Cell Cycle Arrest : It is observed to cause G2/M phase cell cycle arrest, similar to known microtubule-targeting agents, through inhibition of tubulin dynamics .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (nM) |
---|---|---|
This compound | HeLa | 10 |
MCF-7 | 15 | |
Other Pyranoquinolones | HeLa | <50 |
MCF-7 | <50 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it shows promising activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) : The MIC values for certain derivatives range from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli.
- Biofilm Inhibition : It displays significant ability to inhibit biofilm formation, which is critical in treating persistent infections .
Table 2: Antimicrobial Activity Data
Pathogen | MIC (μg/mL) | Biofilm Reduction (%) |
---|---|---|
Staphylococcus aureus | 0.22 | 70 |
Escherichia coli | 0.25 | 65 |
Anti-Allergic Activity
Pyranoquinolone derivatives have been reported to exhibit systemic antiallergic actions. They are particularly effective against immediate hypersensitivity reactions, suggesting their potential use in treating allergic conditions .
Case Studies
- Anticancer Study : A study involving the synthesis of various pyranoquinolone derivatives showed that structural modifications significantly impacted their antiproliferative potency against HeLa cells, with some compounds exhibiting IC50 values below 10 nM.
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of several derivatives against clinical isolates of bacteria, confirming their potential as effective antibacterial agents.
Properties
Molecular Formula |
C13H11NO2 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
7-methyl-3H-pyrano[3,2-f]quinolin-8-one |
InChI |
InChI=1S/C13H11NO2/c1-14-11-5-6-12-10(3-2-8-16-12)9(11)4-7-13(14)15/h2-7H,8H2,1H3 |
InChI Key |
XOKYYLAOSUAASC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC1=O)C3=C(C=C2)OCC=C3 |
Origin of Product |
United States |
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